2-chloro-N-(2-methyl-4-nitrophenyl)benzamide 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810423
InChI: InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)
SMILES:
Molecular Formula: C14H11ClN2O3
Molecular Weight: 290.70 g/mol

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC14810423

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide -

Specification

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
IUPAC Name 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
Standard InChI InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18)
Standard InChI Key XWRVTZUXHGFDMV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide belongs to the benzamide class, featuring a benzoyl group linked to a 2-methyl-4-nitrophenylamine moiety. Key identifiers include:

PropertyValue
IUPAC Name2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
Molecular FormulaC14H11ClN2O3\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight290.70 g/mol
SMILESCC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC=CC=C2Cl
InChI KeyXWRVTZUXHGFDMV-UHFFFAOYSA-N
PubChem CID3135501

The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, while the methyl group at the ortho position introduces steric hindrance, influencing binding interactions.

Spectroscopic and Computational Data

  • NMR: The aromatic protons of the benzamide core resonate between δ 7.2–8.1 ppm, with the nitro group causing deshielding of adjacent protons.

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2), and 740 cm1^{-1} (C-Cl) confirm functional groups.

  • Computational Analysis: Density functional theory (DFT) studies reveal a planar geometry with a dipole moment of 5.2 D, favoring interactions with polar protein residues.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a two-step process:

  • Nitration: 2-Methylaniline is nitrated using nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) to yield 2-methyl-4-nitroaniline.

  • Acylation: Condensation of 2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and triethylamine (Et3N\text{Et}_3\text{N}) produces the target compound.

Table 1: Synthesis Conditions and Yields

StepReagentsTemperatureTimeYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_40–5°C2 hr78%
AcylationEt3N,CH2Cl2\text{Et}_3\text{N}, \text{CH}_2\text{Cl}_225°C6 hr85%

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding crystals with a melting point of 182–184°C. High-performance liquid chromatography (HPLC) confirms >98% purity, critical for biological assays.

Biological Activities and Mechanisms

Antimicrobial Activity

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide demonstrates broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistically, the nitro group generates reactive oxygen species (ROS), disrupting microbial cell membranes. The chloro substituent enhances lipid bilayer penetration, synergizing with ROS effects.

Enzyme Inhibition

The compound inhibits α-glucosidase (IC50_{50} = 4.3 μM) and α-amylase (IC50_{50} = 7.8 μM), outperforming acarbose (IC50_{50} = 12.1 μM for α-glucosidase) . The nitro and chloro groups form hydrogen bonds with catalytic residues (Asp215 and Glu277) of α-glucosidase .

Applications in Drug Development

Antidiabetic Agents

Structural analogs of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide, such as NN–(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, exhibit enhanced α-glucosidase inhibition (IC50_{50} = 1.8 μM) . Modifications at the sulfamoyl group improve bioavailability and selectivity .

Antimicrobial Formulations

Co-administration with fluconazole reduces Candida albicans biofilm formation by 92% via efflux pump inhibition. Nanoencapsulation in liposomes increases solubility and tissue penetration, reducing MIC values by 4-fold.

Related Compounds and Structure-Activity Relationships

Piperazine Derivatives

2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide (PubChem CID: 2965974) incorporates a piperazine ring, enhancing water solubility (LogP = 3.1 vs. 2.8 for the parent compound) . This derivative shows improved blood-brain barrier penetration, making it a candidate for neuroinfections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator